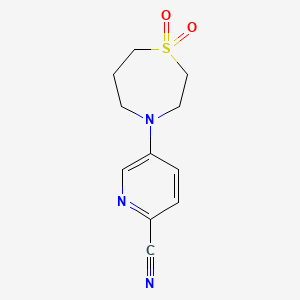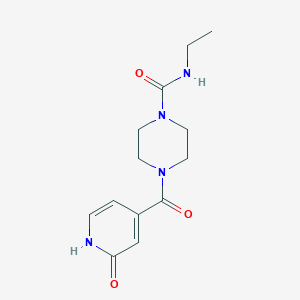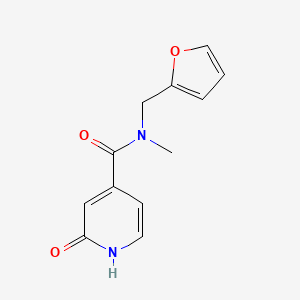![molecular formula C13H19N3O4S B6629311 N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-oxo-1H-pyridine-4-carboxylic acid, is first converted into its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Piperidine Coupling: The acyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.
Methanesulfonamide Introduction: The final step involves the reaction of the piperidine derivative with methanesulfonyl chloride (MsCl) in the presence of a base like sodium hydroxide (NaOH) to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to its reactivity and functional group diversity.
Wirkmechanismus
The mechanism by which N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyridine ring can interact with aromatic residues in the active site, while the piperidine ring provides structural rigidity. The methanesulfonamide group can form hydrogen bonds, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]acetamide: Similar structure but with an acetamide group instead of methanesulfonamide.
N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness
N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can enhance its solubility and reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-21(19,20)15-9-11-4-2-3-7-16(11)13(18)10-5-6-14-12(17)8-10/h5-6,8,11,15H,2-4,7,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMYDONBGMRTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1C(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629231.png)
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)
![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)

![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)

![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)

![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
